Superior Tremorine-Selective Tremor Suppression with Preserved Peak Frequency vs. Diazepam
MLV‑208 markedly depressed the power spectral density of tremorine‑induced tremor without altering its peak frequency, whereas diazepam not only reduced the spectral density but also shifted the peak frequency to the lower‑frequency side [1][2]. This qualitative difference indicates that MLV‑208 suppresses the tremor amplitude via a mechanism that does not impair the central tremor oscillator, unlike benzodiazepine‑mediated GABAergic enhancement.
| Evidence Dimension | Effect on peak frequency of tremorine‑induced tremor |
|---|---|
| Target Compound Data | No change in peak frequency (qualitative observation in power spectra) |
| Comparator Or Baseline | Diazepam (0.5–2 mg/kg i.p.): peak frequency shifted to lower frequencies at higher doses |
| Quantified Difference | Qualitative divergence: preserved peak frequency vs. frequency shift |
| Conditions | Tremorine‑induced tremor in mice; power spectral analysis of magnet‑induced current on wire coil |
Why This Matters
For researchers mapping central tremor circuits, a compound that suppresses tremor amplitude without distorting the oscillator frequency preserves the validity of frequency‑domain analyses, which diazepam cannot offer.
- [1] Shinozaki H, Hirate K. Depression of drug-induced tremor by a new isoxazol derivative in mice. Jpn J Pharmacol. 1986;41(1):7-14. doi:10.1254/jjp.41.7 View Source
- [2] Shinozaki H, Hirate K, Ishida M. Further studies on quantification of drug-induced tremor in mice: effects of antitremorgenic agents on tremor frequency. Exp Neurol. 1985;88(2):303-315. doi:10.1016/0014-4886(85)90193-1 View Source
